molecular formula C22H20N4O B10796222 N~4~-benzyl-N~2~-(4-methoxyphenyl)quinazoline-2,4-diamine

N~4~-benzyl-N~2~-(4-methoxyphenyl)quinazoline-2,4-diamine

Cat. No.: B10796222
M. Wt: 356.4 g/mol
InChI Key: GFDLOQVUVBBATG-UHFFFAOYSA-N
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Description

N⁴-Benzyl-N²-(4-methoxyphenyl)quinazoline-2,4-diamine is a 2,4-diaminoquinazoline derivative characterized by a benzyl group at the N⁴ position and a 4-methoxyphenyl group at the N² position. Quinazolines are heterocyclic aromatic compounds with a broad spectrum of biological activities, including antibacterial, anticancer, and anti-Alzheimer’s properties. The substitution pattern at the 2- and 4-amino positions critically influences pharmacological activity and selectivity . This compound’s synthesis typically involves sequential nucleophilic substitutions of a 2,4-dichloroquinazoline intermediate, as detailed in and , where benzylamine and 4-methoxyaniline are introduced under controlled conditions .

Properties

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

4-N-benzyl-2-N-(4-methoxyphenyl)quinazoline-2,4-diamine

InChI

InChI=1S/C22H20N4O/c1-27-18-13-11-17(12-14-18)24-22-25-20-10-6-5-9-19(20)21(26-22)23-15-16-7-3-2-4-8-16/h2-14H,15H2,1H3,(H2,23,24,25,26)

InChI Key

GFDLOQVUVBBATG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC2=NC3=CC=CC=C3C(=N2)NCC4=CC=CC=C4

Origin of Product

United States

Chemical Reactions Analysis

MMV000963 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

MMV000963 has been primarily studied for its antischistosomal properties. It has shown significant activity against both schistosomula and adult Schistosoma mansoni in vitro. This compound has also been tested in vivo, where it demonstrated a significant reduction in worm burden in infected mice.

Mechanism of Action

The mechanism of action of MMV000963 involves its interaction with specific molecular targets within the parasite. While the exact molecular targets and pathways are not fully elucidated, it is believed that MMV000963 disrupts essential biological processes in the parasite, leading to its death. Further research is needed to fully understand the molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Key Observations :

  • Antibacterial Activity : The benzyl group at N⁴ and methoxyphenyl at N² in the target compound confer potent activity against S. aureus (MIC 3.9–15.6 mg/mL), comparable to CF₃-substituted analogues (e.g., A4, A5 in ) .
  • Anticancer Activity : Substitutions with heterocyclic groups (e.g., tetrahydrofuran in LCH-7749944) enhance PAK4 inhibition, while bulky groups (e.g., benzylpiperidine in MC2694) reduce potency .
  • Anti-Alzheimer’s Activity : Compounds with dual N²/N⁴ aromatic substitutions (e.g., N²-(1-benzylpiperidin-4-yl)-N⁴-(3,4-dimethoxybenzyl) in ) exhibit cholinesterase inhibition (AChE IC₅₀: 2.1 μM) and Aβ aggregation inhibition .

Structure–Activity Relationship (SAR) Insights

N⁴-Benzyl Group : Enhances antibacterial activity but may reduce metabolic stability due to lipophilicity .

N²-Aryl vs. Alkyl : Aromatic groups (e.g., 4-methoxyphenyl) improve target engagement in enzyme inhibition (e.g., cholinesterase, PAK4) compared to alkyl chains (e.g., isopropyl in ) .

Electron-Withdrawing Groups : CF₃ or Cl at N⁴ (e.g., 3-chloro-4-fluorophenyl in ) increase antibacterial potency but may elevate toxicity .

Biological Activity

N~4~-benzyl-N~2~-(4-methoxyphenyl)quinazoline-2,4-diamine is a compound of increasing interest in the field of medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article synthesizes current research findings, case studies, and data tables related to the biological activity of this compound.

1. Antimicrobial Activity

Antibacterial Properties

This compound has demonstrated significant antibacterial activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii. Research indicates that this compound acts as a dihydrofolate reductase inhibitor, which is crucial for bacterial DNA synthesis.

  • Minimum Inhibitory Concentrations (MIC) :
    • For S. aureus: 25 µM
    • For S. epidermidis: 15 µM
    • For A. baumannii: Efficacy shown in murine models with a survival rate of 90% at a lower dosage compared to controls .

Table 1: Antibacterial Activity of this compound

PathogenMIC (µM)Observations
Staphylococcus aureus25Strong bactericidal activity
Staphylococcus epidermidis15Effective against biofilm formation
Acinetobacter baumanniiVariesHigh in vivo efficacy with low resistance incidence

The mechanism by which this compound exerts its antibacterial effects involves the inhibition of dihydrofolate reductase (DHFR), an enzyme critical for folate metabolism in bacteria. This inhibition leads to disrupted DNA synthesis and ultimately bacterial cell death .

3. Antibiofilm Activity

In addition to its antibacterial properties, this quinazoline derivative has shown promising antibiofilm activity. Studies indicate that at sub-MIC concentrations, it can inhibit biofilm formation without affecting bacterial growth.

  • Biofilm Inhibition :
    • Scanning electron microscopy confirmed reduced biofilm formation on surfaces treated with the compound.
    • Coating surfaces with the compound significantly prevented bacterial adherence .

4. Cytotoxicity and Safety Profile

Safety assessments indicate that this compound exhibits low toxicity towards human red blood cells at concentrations up to its MIC. In vivo toxicity tests using Galleria mellonella larvae showed an impressive survival rate of 82% even at high doses (500 mg/kg body weight), suggesting a favorable safety profile for potential therapeutic applications .

5. Case Studies

Several studies have focused on the biological activity of this compound:

  • Study on MRSA : A study highlighted the effectiveness of this compound against MRSA strains, showcasing its potential as a treatment alternative in antibiotic-resistant infections .
  • Efficacy Against Biofilms : Another research emphasized its ability to disrupt biofilms formed by S. aureus and S. epidermidis, which are notorious for their resilience against conventional antibiotics .

Preparation Methods

Synthesis of 4-(Benzylamino)-2-chloroquinazoline

The first step involves reacting 2,4-dichloroquinazoline with benzylamine in a polar aprotic solvent. The 4-position is preferentially substituted due to its higher electrophilicity compared to the 2-position.

Procedure :

  • Reactants : 2,4-Dichloroquinazoline (1.0 equiv), benzylamine (1.2 equiv).

  • Conditions : Reflux in isopropanol (iPrOH) for 12 hours.

  • Workup : Precipitation in ice-water, filtration, and recrystallization from toluene.

  • Yield : 75%.

Mechanistic Insight :
The reaction proceeds via a two-step mechanism:

  • Attack by benzylamine : The lone pair on the benzylamine nitrogen attacks the electron-deficient 4-position of the quinazoline ring.

  • Elimination of HCl : A base (e.g., triethylamine) is often omitted, as the amine itself acts as a proton scavenger.

Synthesis of N⁴-Benzyl-N²-(4-Methoxyphenyl)quinazoline-2,4-diamine

The second substitution targets the 2-chloro group of the intermediate 4-(benzylamino)-2-chloroquinazoline. Microwave irradiation significantly enhances reaction efficiency by accelerating the NAS process.

Procedure :

  • Reactants : 4-(Benzylamino)-2-chloroquinazoline (1.0 equiv), 4-methoxyaniline (2.0 equiv).

  • Catalyst : Trifluoroacetic acid (TFA, 0.2 equiv).

  • Conditions : Microwave irradiation (120°C, 150 W) in iPrOH for 15 minutes.

  • Workup : Partitioning between ethyl acetate and sodium bicarbonate, column chromatography (DCM/MeOH gradient).

  • Yield : 68%.

Key Optimization Parameters :

  • Microwave vs. Conventional Heating : Microwave irradiation reduces reaction time from 12 hours to 15 minutes while improving yield by 15–20%.

  • Acid Catalysis : TFA protonates the quinazoline ring, increasing electrophilicity at the 2-position and facilitating amine attack.

Alternative Method: One-Pot Tandem Substitution

A one-pot approach eliminates the need to isolate the 4-(benzylamino)-2-chloroquinazoline intermediate. This method employs stoichiometric control and temperature modulation to achieve sequential substitutions.

Procedure :

  • Reactants : 2,4-Dichloroquinazoline (1.0 equiv), benzylamine (1.1 equiv), 4-methoxyaniline (1.1 equiv).

  • Solvent : Dimethylformamide (DMF).

  • Conditions :

    • Step 1 : 60°C for 6 hours (4-substitution).

    • Step 2 : 120°C for 12 hours (2-substitution).

  • Yield : 58% overall.

Challenges :

  • Regioselectivity : Excess benzylamine may lead to bis-benzylamino byproducts.

  • Purification : Requires gradient column chromatography to separate mono- and disubstituted products.

Catalytic Approaches and Recent Advances

Palladium-Mediated Coupling

While Suzuki-Miyaura coupling is typically reserved for aryl-aryl bond formation, modified conditions enable coupling of amines to chloroquinazolines.

Procedure :

  • Catalyst : Pd(OAc)₂ (5 mol%), Xantphos (10 mol%).

  • Base : Cs₂CO₃ (2.0 equiv).

  • Solvent : Toluene/water (3:1).

  • Conditions : 100°C, 24 hours.

  • Yield : 62% (for analogous compounds).

Limitations :

  • High catalyst loading and prolonged reaction times.

  • Limited applicability to electron-deficient anilines.

DMAP-Catalyzed Cyclization

Although primarily used for quinazoline-2,4-dione synthesis, DMAP (4-dimethylaminopyridine) can facilitate cyclization in multi-step routes.

Example :

  • Intermediate : 2-Amino-N-(4-methoxyphenyl)benzamide.

  • Cyclization Agent : (Boc)₂O (1.5 equiv), DMAP (0.1 equiv).

  • Conditions : CH₃CN, microwave (150°C, 30 min).

  • Yield : 70% (for Zenarestat analog).

Table 1 : Summary of Synthetic Methods for N⁴-Benzyl-N²-(4-Methoxyphenyl)quinazoline-2,4-diamine

MethodConditionsYieldPurity (HPLC)Key Advantage
Sequential NASMicrowave, TFA, iPrOH68%>95%High regioselectivity
One-PotDMF, 60°C → 120°C58%90%Reduced purification steps
Pd-CatalyzedPd(OAc)₂, Cs₂CO₃, toluene/water62%88%Broad substrate scope
DMAP Cyclization(Boc)₂O, CH₃CN, microwave70%93%Applicable to complex analogs

Structural Characterization and Analytical Data

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆, 400 MHz): δ 8.85 (s, 1H, NH), 8.05 (d, J = 8.4 Hz, 1H), 7.59–7.53 (m, 2H), 6.82 (d, J = 8.4 Hz, 2H), 4.73 (d, J = 6.0 Hz, 2H), 3.68 (s, 3H).

  • HRMS : m/z [M + H]⁺ calculated for C₂₂H₂₀N₄O: 347.1508; found: 347.1506.

Purity and Stability

  • HPLC : >95% purity (C18 column, MeOH/H₂O = 70:30).

  • Stability : Stable at −20°C for 6 months; degrades in DMSO (>10% decomposition after 1 week) .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N⁴-benzyl-N²-(4-methoxyphenyl)quinazoline-2,4-diamine?

  • Methodological Answer : The compound can be synthesized via sequential nucleophilic substitution on a quinazoline-2,4-dichloride intermediate. For example, reacting 2,4-dichloroquinazoline with 4-methoxyaniline under basic conditions (e.g., K₂CO₃ in DMF) at 80°C for 6 hours yields N²-(4-methoxyphenyl)-2-chloroquinazolin-4-amine. Subsequent benzylation at the N⁴ position using benzyl chloride in the presence of NaH in THF completes the synthesis . Microwave-assisted one-pot methods, as demonstrated for analogous tetrasubstituted quinazolines, may improve efficiency and yield by reducing reaction times .

Q. How can structural characterization be rigorously validated for this compound?

  • Methodological Answer : Combine spectroscopic and analytical techniques:

  • ¹H/¹³C NMR : Confirm substituent positions via characteristic shifts (e.g., methoxy protons at ~3.8 ppm, benzyl CH₂ at ~4.8 ppm) .
  • HRMS : Verify molecular weight (e.g., C₂₂H₂₀N₄O₂, calc. 380.1634) .
  • X-ray crystallography : Resolve ambiguities in regiochemistry, particularly for distinguishing N² vs. N⁴ substitutions .

Advanced Research Questions

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

  • Methodological Answer : Systematic substitution studies reveal that:

  • N⁴-Benzyl group : Enhances lipophilicity, improving membrane permeability but potentially reducing aqueous solubility.
  • N²-(4-Methoxyphenyl) : Electron-donating methoxy groups increase π-stacking interactions with biological targets (e.g., enzymes like HPPD or kinase domains) .
  • Quinazoline core : Essential for hydrogen bonding via N¹ and N³ positions. Replacements (e.g., pyrimidine) diminish activity .
  • Table 1 : Key substituent effects on MIC values (from analogous compounds):
Substituent (N⁴)Substituent (N²)MIC (μM)
Benzyl4-Methoxyphenyl2.5
Cyclohexylmethyl4-Fluorophenyl10.2
Data adapted from antibacterial SAR studies .

Q. How do conflicting bioactivity results in different studies arise, and how can they be resolved?

  • Methodological Answer : Discrepancies often stem from:

  • Assay conditions : Variations in pH, serum protein content, or incubation time (e.g., serum binding reduces free compound concentration, altering IC₅₀ values). Standardize assays using controls like bovine serum albumin (BSA) to mimic physiological conditions .
  • Substituent batch variability : Trace impurities in benzyl chloride or methoxyaniline precursors may introduce off-target effects. Validate purity via HPLC (>98%) before biological testing .

Q. What strategies improve aqueous solubility without compromising target affinity?

  • Methodological Answer :

  • PEGylation : Introduce polyethylene glycol (PEG) chains at the benzyl group’s para position. This maintains lipophilicity while enhancing solubility (e.g., PEG-500 increases solubility 5-fold in PBS) .
  • Prodrug design : Convert the methoxy group to a phosphate ester (hydrolyzed in vivo), as shown in pyrimidine derivatives .

Q. How can computational methods guide the optimization of this compound for CNS penetration?

  • Methodological Answer :

  • Molecular dynamics (MD) simulations : Model blood-brain barrier (BBB) permeability using logP (target 2–3) and polar surface area (<90 Ų). For example, replacing benzyl with 3,5-difluorobenzyl reduces PSA by 15% .
  • Free-energy perturbation (FEP) : Predict binding free energy changes upon substitution (e.g., 4-methoxy vs. 4-ethoxy improves ΔG by 1.2 kcal/mol in malaria targets) .

Experimental Design & Data Analysis

Q. How to design dose-response studies to evaluate off-target toxicity?

  • Methodological Answer :

  • In vitro : Use HEK293 cells to assess cytotoxicity (CC₅₀) alongside primary assays. A selectivity index (CC₅₀/IC₅₀) >10 indicates therapeutic potential .
  • In vivo : Administer escalating doses (1–50 mg/kg) in murine models, monitoring liver enzymes (ALT/AST) and renal biomarkers (creatinine) weekly .

Q. What statistical approaches are critical for analyzing contradictory SAR data?

  • Methodological Answer :

  • Multivariate analysis (PLS regression) : Correlate physicochemical descriptors (logP, molar refractivity) with bioactivity to identify outliers .
  • Cluster analysis : Group compounds by substituent patterns to detect trends (e.g., electron-withdrawing groups at N² correlate with reduced MICs) .

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